1-(1,3-Benzodioxol-5-yl)-1H-tetrazole is a heterocyclic compound characterized by the presence of a tetrazole ring bonded to a benzodioxole moiety. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
This compound can be synthesized through various methods involving precursors such as aldehydes, hydroxylamines, and sodium azide. It is derived from the broader class of tetrazoles, which are known for their diverse pharmacological properties.
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole falls under the category of heterocyclic compounds, specifically within the tetrazole family. Tetrazoles are five-membered rings containing four nitrogen atoms and one carbon atom, which contribute to their unique chemical properties.
The synthesis of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole can be achieved through several methods:
The reaction conditions often include solvents like dimethylformamide or nitrobenzene and may require specific temperatures ranging from room temperature to elevated conditions (up to 160 °C). The use of catalysts significantly improves yields and reduces reaction times.
The molecular formula for 1-(1,3-benzodioxol-5-yl)-1H-tetrazole is . The structure features:
The compound can participate in various chemical reactions typical for tetrazoles:
Reactions often require careful control of conditions such as temperature and pH to ensure high yields. The presence of electron-withdrawing groups on the benzodioxole moiety can influence the reactivity of the tetrazole ring.
The mechanism by which 1-(1,3-benzodioxol-5-yl)-1H-tetrazole exerts its effects is not fully elucidated but is believed to involve:
Studies indicate that tetrazoles can exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The exact mechanism is subject to ongoing research .
Relevant data indicates that the compound's properties can be influenced by substituents on the benzodioxole ring, affecting its reactivity and biological activity .
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole has potential applications in:
Research continues into its efficacy against various diseases, particularly in developing new antimicrobial agents or anticancer drugs . The versatility of tetrazoles makes them valuable in synthetic organic chemistry and drug discovery.
1-(1,3-Benzodioxol-5-yl)-1H-tetrazole is a heterocyclic hybrid compound characterized by the fusion of a 1,3-benzodioxole moiety and a 1H-tetrazole ring. Its molecular formula is C₈H₆N₄O₂, with a molecular weight of 190.16 g/mol [4] [5]. The compound exists as a white to off-white crystalline solid at room temperature and is sparingly soluble in water but exhibits better solubility in polar organic solvents like methanol and dimethyl sulfoxide. The benzodioxole component contributes aromatic character and lipophilicity, while the tetrazole ring provides acidic properties (pKa ~4.9) and dipolar characteristics [5] [7]. This hybrid structure has garnered significant interest in medicinal chemistry due to its potential as a carboxylic acid bioisostere and its ability to participate in hydrogen bonding and dipole-dipole interactions with biological targets [7].
Table 1: Fundamental Identifiers of 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole
Property | Value | Source |
---|---|---|
CAS Registry Number | 326874-59-3 | [5] |
PubChem CID | 723232 | [4] |
ChemSpider ID | 1731390 | [5] |
Molecular Formula | C₈H₆N₄O₂ | [4] [5] |
IUPAC Name | 1-(2H-1,3-benzodioxol-5-yl)-1H-tetrazole | [5] |
Monoisotopic Mass | 190.049075 Da | [5] |
The structural architecture of 1-(1,3-benzodioxol-5-yl)-1H-tetrazole exhibits several scientifically noteworthy features:
Electronic and Steric Properties: The 1,3-benzodioxole component features a puckered dioxole ring with a barrier to planarity of 164 cm⁻¹ in the ground state (S₀), increasing to 264 cm⁻¹ in the excited state (S₁(π,π*)). This puckering (±24°) arises from competition between the anomeric effect (favoring puckering) and oxygen p-orbital conjugation with the benzene ring (favoring planarity). The S₁ state exhibits enhanced puckering due to diminished p(O)-benzene interaction [3]. This dynamic conformational behavior influences the hybrid molecule's overall topology and electronic distribution.
Tautomeric Equilibrium: The tetrazole ring exists in a rapid 1H/2H tautomeric equilibrium near physiological pH. This tautomerism significantly impacts the molecule's hydrogen-bonding capacity, dipole moment (approximately 5 Debye), and acidity [7]. The 1H-tautomer predominates when substituted at the N1 position, as in this compound, conferring specific electronic properties distinct from 2H or 5H isomers.
Hybrid Pharmacophore Characteristics: The benzodioxole moiety enhances lipophilicity and potentially improves blood-brain barrier permeability, while the tetrazole acts as a metabolically stable, acidic bioisostere capable of mimicking carboxyl groups in receptor interactions. This combination creates a bifunctional ligand suitable for targeting diverse enzymes and receptors. Substituent effects are profound; for instance, a methylsulfanyl group at C-5 of the tetrazole (as in CID 27047088) increases electron density and steric bulk [1], whereas replacement with a thiol (CID 3150667) enhances hydrogen-bonding potential and metal-chelating ability [2].
The synthesis and study of tetrazole derivatives began in 1885 with Bladin's preparation of 2-cyanophoric-5-phenyltetrazole [7]. However, significant interest in compounds like 1-(1,3-benzodioxol-5-yl)-1H-tetrazole emerged later, driven by advances in heterocyclic chemistry and pharmacological research:
Table 2: Key Synthetic Approaches to 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole and Derivatives
Starting Material | Reagents/Conditions | Product | Yield Range | Ref |
---|---|---|---|---|
1,3-Benzodioxole-5-carbonitrile | NaN₃, ZnCl₂, H₂O, reflux | 5-(1,3-Benzodioxol-5-yl)-1H-tetrazole | 70-85% | [7] |
5-(1,3-Benzodioxol-5-yl)-1H-tetrazole | Butyl bromide, K₂CO₃, DMF | N-(1,3-benzodioxol-5-ylmethyl)-1-butyl-1H-tetrazol-5-amine | 65-78% | [6] |
1H-tetrazole | 5-(Bromomethyl)-1,3-benzodioxole, Base | 1-(1,3-Benzodioxol-5-yl)-1H-tetrazole | 60-75% | [5] |
Structural Evolution: Early tetrazole chemistry focused on simple aryl derivatives. Incorporating the benzodioxole scaffold represented a strategic advancement, leveraging benzodioxole's metabolic stability and favorable pharmacokinetic profile observed in natural products and pharmaceuticals like paroxetine and tadalafil analogs. The electron-donating methylenedioxy bridge enhances π-electron density, influencing the tetrazole ring's electronic behavior and reactivity [3].
Analytical Characterization: Confirmation of structure relies heavily on NMR spectroscopy (distinct benzodioxole proton signals at δ 6.0–6.2 ppm and methylenedioxy singlet at δ 5.9–6.0 ppm) and mass spectrometry (characteristic [M+H]+ peak at m/z 191) [5] [6]. X-ray crystallography remains limited for this specific compound, but analogs reveal nearly perpendicular orientation between the benzodioxole and tetrazole planes, minimizing steric clash [5].
Tetrazole-containing compounds exhibit broad pharmacological profiles attributable to their unique physicochemical properties and bioisosteric functionality:
Diverse Bioactivities: Tetrazoles serve as carboxylic acid surrogates with superior metabolic stability and membrane permeability. This bioisosterism underpins their presence in antihypertensives (e.g., losartan), antibiotics, anti-inflammatory agents, and anticonvulsants [7]. The benzodioxole-tetrazole hybrid may offer enhanced CNS activity due to benzodioxole's potential to improve brain penetration. Molecular modeling suggests interactions with neurotransmitter receptors (e.g., serotonin 5-HT₂) and ion channels .
Structure-Activity Relationship (SAR) Insights:
Table 3: Predicted Pharmacological Profile of Benzodioxole-Tetrazole Hybrids
Biological Target | Predicted Activity | Structural Determinants | Potential Application |
---|---|---|---|
Serotonin Receptors (5-HT) | Moderate affinity | Benzodioxole π-system; Tetrazole H-bonding | Neuroinflammation, Psychiatry |
COX-2 Enzyme | Inhibition | Tetrazole as arachidonic acid bioisostere | Anti-inflammatory/analgesic |
Bacterial Topoisomerase IV | Inhibition | Hydrophobic C-5 substituents (e.g., SCH₃) | Antibacterial (Gram-positive) |
GABA Transaminase | Weak inhibition | Unsubstituted tetrazole similarity to GABA | Anticonvulsant |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4